molecular formula C2H3IN4 B1283182 5-Iodo-1-methyl-1H-tetrazole CAS No. 33452-18-5

5-Iodo-1-methyl-1H-tetrazole

Cat. No.: B1283182
CAS No.: 33452-18-5
M. Wt: 209.98 g/mol
InChI Key: HOTGKPZHBAAUIM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Iodo-1-methyl-1H-tetrazole plays a significant role in biochemical reactions, primarily due to its ability to act as a bioisosteric replacement for carboxylic acids. This property allows it to interact with enzymes, proteins, and other biomolecules in a manner similar to carboxylic acids. For instance, it can bind to enzyme active sites, potentially inhibiting or modifying enzyme activity. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in proteins, influencing protein structure and function. Additionally, the iodine atom in this compound can participate in halogen bonding, further affecting its interactions with biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. For example, the compound may inhibit specific kinases or phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, or apoptosis. The impact of this compound on gene expression can also lead to modifications in the production of proteins involved in metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating enzyme activity. This binding can occur through hydrogen bonding, halogen bonding, or hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein production and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under a wide range of pH conditions and is resistant to oxidation and reduction. Prolonged exposure to extreme conditions, such as high temperatures or strong acids/bases, can lead to its degradation. Over time, the degradation products of this compound may exhibit different biochemical properties, potentially affecting cellular function in long-term studies. In vitro and in vivo studies have shown that the compound’s stability allows for sustained biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity, due to its interactions with critical enzymes and proteins in these organs. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit different biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters or amino acid transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences or binding proteins. These interactions can influence the compound’s activity and function within different subcellular compartments. For example, this compound may exert its effects on gene expression by localizing to the nucleus and interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-1H-tetrazole typically involves the iodination of 1-methyl-1H-tetrazole. One common method includes the reaction of 1-methyl-1H-tetrazole with iodine in the presence of an oxidizing agent such as potassium permanganate and sulfuric acid . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-methyl-1H-tetrazole is unique due to its specific halogenation pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

5-iodo-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGKPZHBAAUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557682
Record name 5-Iodo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33452-18-5
Record name 5-Iodo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1-methyl-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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